Vonoprazan Fumarate

説明

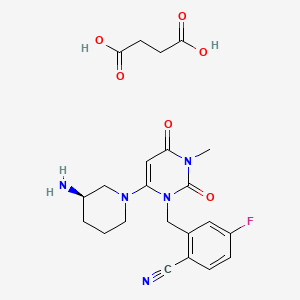

Vonoprazan Fumarate, also known as TAK-438, is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders . It is used in the form of the fumarate for the treatment of gastroduodenal ulcer (including some drug-induced peptic ulcers) and reflux esophagitis, and can be combined with antibiotics for the eradication of Helicobacter pylori .

Synthesis Analysis

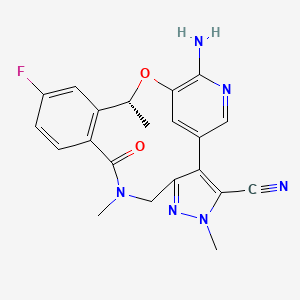

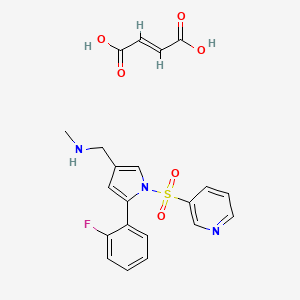

Vonoprazan Fumarate is synthesized through a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction .Molecular Structure Analysis

The molecular structure of Vonoprazan Fumarate has been confirmed by elemental analysis, UV, IR, NMR, MS, and single crystal x-ray crystallography .Chemical Reactions Analysis

High-performance liquid chromatography analysis of Vonoprazan Fumarate revealed six impurities. These were identified by liquid chromatography with mass spectrometry .Physical And Chemical Properties Analysis

Vonoprazan Fumarate is a small molecule with the chemical formula C17H16FN3O2S and a molar mass of 345.39 g/mol . Further physical and chemical properties can be found on the PubChem database .科学的研究の応用

Treatment of Helicobacter pylori Infections : Combining vonoprazan fumarate with antibiotics has shown efficacy in eradicating Helicobacter pylori infections. It's more effective in acid suppression than traditional proton pump inhibitors (PPIs) (Gunaratne et al., 2021).

Pharmacokinetic and Pharmacodynamic Properties : Vonoprazan fumarate's oral administration at varying doses for different gastrointestinal conditions showcases its versatile pharmacokinetic and pharmacodynamic profiles. Its rapid absorption and potent inhibition of gastric acid production are notable (Echizen, 2016).

Drug-Drug Interactions : Studies have indicated that vonoprazan can influence the metabolism of drugs metabolized by cytochrome P450 enzymes, necessitating caution in co-administration with certain medications (Wang et al., 2020).

Use in Kidney Transplant Recipients : Vonoprazan fumarate has been administered to kidney transplant recipients, showing minimal but significant effects on liver enzymes and kidney function. This indicates its safety and efficacy in such patients (Mei et al., 2020).

Quantification in Human Plasma : A validated method for quantifying vonoprazan and its metabolites in human plasma has been developed, critical for clinical pharmacokinetic studies (Yoneyama et al., 2016).

In Vitro Metabolism : The metabolism of vonoprazan involves multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6, with minimal influence from genetic polymorphisms. This highlights its complex metabolic pathways and potential interactions (Yamasaki et al., 2017).

Pathophysiology in Gastroesophageal Reflux Disease : Research on patients refractory to vonoprazan in gastroesophageal reflux disease has provided insights into its pathophysiology and effectiveness in different patient groups (Masaoka et al., 2018).

Cocrystal Discovery and Pharmaceutical Performance : Machine learning-assisted discovery of novel cocrystals of vonoprazan has opened avenues for improved drug formulations with enhanced solubility and stability (Lee et al., 2022).

Pharmacokinetics of Vonoprazan Pyroglutamate : Studies on vonoprazan pyroglutamate, a derivative with high water solubility, have demonstrated its rapid absorption, distribution, and elimination, indicating its potential as an effective treatment for acid-related diseases (Qiao et al., 2017).

Stability and Impurity Analysis : Developing a stable and accurate method for analyzing related substances in vonoprazan fumarate is crucial for quality assurance in pharmaceuticals (Luo et al., 2018).

Safety And Hazards

将来の方向性

Vonoprazan Fumarate is under clinical development by Phathom Pharmaceuticals and currently in Phase III for Nonerosive Reflux Disease (NERD). According to GlobalData, Phase III drugs for Nonerosive Reflux Disease (NERD) have a 33% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . Phathom Pharmaceuticals announced that it anticipates Vonoprazan (Voquenza) to be commercially available by December 2023 .

特性

IUPAC Name |

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vonoprazan Fumarate | |

CAS RN |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)